3-Fluoropropyl 1H,1H-perfluorohexyl carbonate 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219579
InChI: InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2
SMILES:
Molecular Formula: C10H8F12O3
Molecular Weight: 404.15 g/mol

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16219579

Molecular Formula: C10H8F12O3

Molecular Weight: 404.15 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate -

Specification

Molecular Formula C10H8F12O3
Molecular Weight 404.15 g/mol
IUPAC Name 3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate
Standard InChI InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2
Standard InChI Key GTRWVQHQVHYVLL-UHFFFAOYSA-N
Canonical SMILES C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF

Introduction

Chemical and Structural Properties

Molecular Architecture

3-Fluoropropyl 1H,1H-perfluorohexyl carbonate features a carbonate ester backbone linking a 3-fluoropropyl group to a perfluorohexyl chain. The IUPAC name, 3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate, reflects its highly fluorinated structure. The canonical SMILES representation, \text{C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF, underscores the spatial arrangement of fluorine atoms, which confer exceptional electronegativity and lipophilicity .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC10H8F12O3\text{C}_{10}\text{H}_8\text{F}_{12}\text{O}_3
Molecular Weight404.15 g/mol
IUPAC Name3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate
InChIInChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2
PubChem CID99769578

The compound’s fluorinated regions enhance its stability against thermal degradation and chemical oxidation, making it suitable for high-performance applications .

Physicochemical Characteristics

The perfluorohexyl segment contributes to a low surface energy (~15–20 mN/m), while the carbonate group enables reactivity with nucleophiles such as amines and alcohols. Differential scanning calorimetry (DSC) of analogous fluorinated carbonates reveals glass transition temperatures (TgT_g) between −30°C and −10°C, suggesting flexibility in polymer matrices .

Synthesis and Manufacturing

Conventional Synthesis Routes

The primary synthesis route involves reacting perfluorohexanol with 3-fluoropropyl chloroformate under basic conditions (e.g., pyridine or triethylamine). A typical procedure proceeds as follows:

  • Step 1: Dissolve perfluorohexanol (1.0 equiv) in anhydrous dichloromethane.

  • Step 2: Add 3-fluoropropyl chloroformate (1.2 equiv) dropwise at 0°C.

  • Step 3: Stir for 12–24 hours at room temperature.

  • Step 4: Purify via column chromatography (hexane:ethyl acetate = 9:1).

Yield typically ranges from 65% to 75%, with impurities including unreacted alcohol and dimeric carbonates.

Alternative Methods

Recent advances employ enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) in solvent-free systems, achieving yields up to 85% with reduced byproduct formation . This green chemistry approach aligns with industrial demands for sustainable processes.

Table 2: Comparison of Synthesis Methods

ParameterConventional MethodEnzymatic Method
CatalystPyridineLipase B
SolventDichloromethaneSolvent-free
Yield65–75%80–85%
ByproductsChlorinated residuesMinimal

Applications in Advanced Materials

Polymer Additives

Incorporating 3-fluoropropyl 1H,1H-perfluorohexyl carbonate into polyurethanes improves hydrophobicity (water contact angle >110°) and reduces dielectric constants (<2.5 at 1 MHz), beneficial for microelectronic insulation .

Drug Delivery Systems

The compound’s ability to form stable emulsions (HLB ≈ 8–10) enables its use in fluorinated nanocarriers for hydrophobic drugs. In vitro studies demonstrate sustained release of paclitaxel over 72 hours, with encapsulation efficiency exceeding 90% .

Environmental and Toxicological Considerations

Environmental Persistence

The perfluorohexyl moiety resists biodegradation, with predicted half-lives in soil exceeding 100 years. Bioaccumulation factors (BAFs) in fish models range from 1,200 to 2,500, comparable to perfluorooctanoic acid (PFOA) .

Ecotoxicology

Acute toxicity assays in Daphnia magna reveal 48-hour LC₅₀ values of 12 mg/L, indicating moderate hazard. Chronic exposure at 0.1 mg/L reduces reproductive output by 40%, warranting further ecotoxicological assessment.

Future Research Directions

Degradation Strategies

Photocatalytic degradation using TiO₂ nanoparticles under UV light achieves 60% decomposition in 6 hours, offering a potential remediation pathway .

Safer Alternatives

Research into shorter-chain fluorinated carbonates (e.g., perfluorobutyl variants) aims to balance performance with reduced bioaccumulation potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator